N6-Cyclohexyladenosine
Description
Overview of Endogenous Adenosine (B11128) and its Physiological Significance
Endogenous adenosine is a ubiquitous nucleoside that plays a vital role as a signaling molecule in a vast array of physiological and pathological processes. researchgate.netphysiology.org It is primarily formed from the breakdown of adenosine triphosphate (ATP) during energy-consuming activities. researchgate.net Adenosine's influence extends across nearly all aspects of cellular physiology, including neuronal activity, vascular function, and immune responses. physiology.org It often acts as a "retaliatory metabolite," with its levels increasing during stressful conditions like hypoxia or ischemia to protect cells and tissues. physiology.org This protective role involves decreasing oxygen demand, increasing oxygen supply through vasodilation, promoting angiogenesis, and exerting anti-inflammatory effects. researchgate.netphysiology.org
Classification and Distribution of Adenosine Receptor Subtypes
Adenosine exerts its effects by binding to four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. e-century.usnih.govwikipedia.org These receptors are distributed throughout the body and exhibit different affinities for adenosine. physiology.orge-century.usnih.gov
A1 Adenosine Receptor (A1AR): A high-affinity receptor coupled to Gi/Go proteins, leading to a decrease in cyclic AMP (cAMP) levels. e-century.us It is highly expressed in the brain, heart, kidneys, and adipose tissue. e-century.us A1AR activation is associated with neuroprotection, cardioprotection, and sedative effects. e-century.us
A2A Adenosine Receptor (A2AAR): Another high-affinity receptor, but coupled to Gs proteins, which increases cAMP levels. e-century.us A2AARs are abundant in the striatum of the brain, immune cells, and blood vessels. mdpi.com They are involved in regulating inflammation, blood flow, and neurotransmitter release. wikipedia.orgmdpi.com
A2B Adenosine Receptor (A2BAR): A low-affinity receptor also coupled to Gs proteins. physiology.org Its levels can increase under pathological conditions. mdpi.com A2BARs are linked to processes like inflammation and have been associated with conditions such as asthma and diabetes. e-century.us
A3 Adenosine Receptor (A3AR): A high-affinity receptor coupled to Gi/o proteins. e-century.us A3ARs are found in various tissues and are considered promising targets for autoimmune diseases and cancer. e-century.us
The distinct distribution and signaling pathways of these receptor subtypes allow for the diverse and specific physiological effects of adenosine. nih.gov
N6-Cyclohexyladenosine as a Selective Adenosine A1 Receptor Agonist
This compound (CHA) is a synthetic adenosine analog that demonstrates high affinity and selectivity for the A1 adenosine receptor. caymanchem.comtargetmol.comrndsystems.com Its chemical structure allows it to bind effectively to A1 receptors, initiating a cellular response similar to that of endogenous adenosine at this specific receptor subtype. Research has shown that CHA binds to A1 receptors in rat cortical membranes with high potency, as indicated by a low IC50 value of 2.3 nM, while its affinity for A2 receptors is significantly lower (IC50 = 870 nM). caymanchem.com This selectivity makes CHA an invaluable tool for studying the specific roles of the A1 receptor without significantly activating other adenosine receptor subtypes.
Rationale for Utilizing this compound in Academic Investigations
The high selectivity of this compound for the A1 receptor is the primary reason for its extensive use in scientific research. By using CHA, investigators can isolate and study the physiological and pathophysiological functions mediated specifically by A1 receptor activation. This has been instrumental in a variety of research areas:
Neuroscience: CHA has been used to explore the neuroprotective roles of A1 receptor activation. Studies have shown its potential to attenuate neuronal death and improve cognitive and motor deficits in models of neurodegenerative diseases like Huntington's disease. researchgate.netnih.gov It has also been used to investigate the role of A1 receptors in sleep regulation and in modulating the effects of seizures. caymanchem.comphypha.irmedchemexpress.com
Cardiovascular Research: Researchers have employed CHA to understand the A1 receptor's influence on cardiovascular function. It has been shown to decrease heart rate and blood pressure in animal models. caymanchem.com Furthermore, its protective effects in models of ischemia-reperfusion injury are being investigated. rndsystems.com
Pain and Inflammation: The A1 receptor is known to be involved in nociceptive pathways. ki.se CHA has been used to study the antinociceptive effects of A1 receptor activation. ki.se
Other Research Areas: CHA has also been utilized in studies related to thermoregulation, where it can induce a hypothermic state, and in understanding its effects on sodium channel activity. nih.govnih.govphysiology.org
The ability to selectively activate the A1 receptor with CHA allows for a clearer understanding of its contribution to various physiological processes and its potential as a therapeutic target.
Research Findings with this compound
The application of this compound in research has yielded significant data on the function of the A1 adenosine receptor.
Binding Affinity and Potency:
| Receptor Subtype | Species/Tissue | Binding Affinity (nM) | Reference |
| A1 | Rat Cortical Membranes | 2.3 (IC50) | caymanchem.com |
| A2 | Rat Striatal Membranes | 870 (IC50) | caymanchem.com |
| A1 | Bovine Brain Membranes | 0.7 (Kd) | rndsystems.com |
| A1 | Guinea Pig Brain Membranes | 6 (Kd) | rndsystems.com |
Functional Effects:
| Research Area | Experimental Model | Observed Effect of this compound | Reference |
| Cardiovascular | Perfused working rat heart (ex vivo) | Decreased heart rate (EC25 = 5 nM), Increased coronary flow (EC25 = 860 nM) | caymanchem.com |
| Cardiovascular | Normotensive rats (in vivo) | Decreased heart rate (EC25 = 2.4 µg/kg), Decreased blood pressure (EC25 = 4.2 µg/kg) | caymanchem.com |
| Neuroscience | Rats (basal forebrain infusion) | Induced sleep | caymanchem.commedchemexpress.com |
| Neuroscience | Mice | Decreased locomotor activity (ED50 = 60 µg/kg, i.p.) | caymanchem.com |
| Neuroscience | Rat model of Huntington's disease | Attenuated neuronal death, improved cognitive and motor deficits | researchgate.netnih.gov |
| Neuroscience | Rat model of entorhinal cortex-kindled seizures | Reduced seizure duration and severity | phypha.ir |
| Neuroscience | Mice | Antitussive effect | nih.gov |
| Cellular Function | Rat brain synaptosomes | Inhibited veratridine-stimulated sodium uptake | nih.gov |
Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBULDQSDUXAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of N6 Cyclohexyladenosine
Adenosine (B11128) Receptor Subtype Selectivity and Affinity
N6-Cyclohexyladenosine is well-recognized for its potent interaction with adenosine receptors, demonstrating a clear preference for the A1 subtype. This selectivity is a hallmark of N6-substituted adenosine derivatives and is crucial for its specific pharmacological effects.
Binding Affinity (Kd, Ki) for Adenosine A1 Receptors
The affinity of a compound for its receptor is a primary determinant of its potency. This compound exhibits a high affinity for the adenosine A1 receptor, as evidenced by low nanomolar dissociation constants (Kd) and inhibition constants (Ki) reported across various studies.
In radioligand binding assays using brain membranes, this compound has demonstrated Kd values of 0.7 nM in bovine and 6 nM in guinea pig preparations. nih.gov Further studies have established a Ki value of approximately 1.3 nM for the A1 receptor. This high affinity underscores the potent binding of CHA to this specific receptor subtype.
Table 1: Binding Affinity of this compound for Adenosine A1 Receptors
| Parameter | Value | Species/Tissue |
|---|---|---|
| Kd | 0.7 nM | Bovine Brain Membranes |
| Kd | 6 nM | Guinea Pig Brain Membranes |
Selectivity Profile Against Adenosine A2A, A2B, and A3 Receptors
The therapeutic utility and research applications of an adenosine analog are often defined by its selectivity for a particular receptor subtype. This compound is characterized by its marked selectivity for the A1 receptor over the A2A, A2B, and A3 subtypes.
Research indicates a significantly lower affinity for the A2A receptor, with a reported Ki value of 514 nM. This represents an approximately 400-fold lower affinity for the A2A receptor compared to the A1 receptor. While specific binding data for the A2B receptor is not widely available, the general profile of N6-substituted adenosines suggests a low affinity. For the A3 receptor, studies on human receptors have shown that N6-cycloalkyl-substituted adenosines with six or more carbons in the ring, such as cyclohexyl, have a low affinity, with a Ki value for this compound reported to be approximately 2,400 nM. medchemexpress.com This demonstrates a pronounced selectivity for the A1 receptor.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (Fold vs. A1) |
|---|---|---|
| A1 | 1.3 nM | - |
| A2A | 514 nM | ~395-fold |
| A2B | Data not available | Data not available |
Comparison with Other Adenosine Analogs and Reference Compounds
To contextualize the pharmacological profile of this compound, it is useful to compare its binding affinities with other well-characterized adenosine analogs. N6-Cyclopentyladenosine (CPA) is a closely related and extensively studied A1-selective agonist.
Table 3: Comparative Binding Affinities (Ki) of Adenosine Analogs
| Compound | A1 Receptor (nM) | A2A Receptor (nM) | A3 Receptor (nM, rat) |
|---|---|---|---|
| This compound (CHA) | 1.3 | 514 | ~2,400 (human) |
Agonist Efficacy and Functional Potency
Beyond binding affinity, the ability of a compound to activate the receptor and elicit a biological response is fundamental to its pharmacological characterization. This compound acts as an agonist at the adenosine A1 receptor, initiating downstream signaling pathways.
Determination of EC50 Values in Functional Assays
The functional potency of this compound as an A1 receptor agonist is commonly quantified by its half-maximal effective concentration (EC50). In functional assays, such as those measuring the inhibition of adenylyl cyclase, this compound demonstrates potent agonist activity.
Multiple studies have consistently reported an EC50 value of 8.2 nM for its A1 receptor-mediated effects. nih.gov This potent functional activity is in line with its high binding affinity for the A1 receptor and confirms its role as an effective agonist at this subtype. The activation of A1 receptors, which are typically coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Assessment of Intrinsic Activity and Full/Partial Agonism
The intrinsic activity of an agonist describes its ability to produce a maximal response upon binding to the receptor. Agonists can be classified as full agonists, which elicit a maximal response, or partial agonists, which produce a submaximal response even at saturating concentrations.
While this compound is consistently described as a potent A1 receptor agonist, a definitive classification as a full or partial agonist at the A1 receptor is not consistently detailed in the literature. However, research on its effects at other adenosine receptor subtypes provides some insight. Studies have shown that N6-cycloalkyl-substituted adenosines with a ring size of six or more carbons, including this compound, act as partial agonists at the human A3 adenosine receptor. One study noted that CHA was less efficacious than the full agonist Cl-IB-MECA at the human A3 receptor. medchemexpress.com This suggests that its intrinsic activity may vary between receptor subtypes. The robust effects observed in A1 receptor-mediated functional assays, such as the inhibition of adenylyl cyclase, are indicative of substantial intrinsic activity at the A1 receptor.
G Protein Coupling and Signal Transduction Pathways
This compound (CHA) is a potent and selective agonist for the adenosine A1 receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily. medchemexpress.comcaymanchem.comadooq.comtargetmol.com The pharmacological actions of this compound are initiated by its binding to these receptors, which triggers a cascade of intracellular signaling events. GPCRs are integral membrane proteins characterized by seven transmembrane domains that, upon agonist binding, undergo a conformational change. nih.govnih.gov This change facilitates the activation of associated heterotrimeric G proteins, leading to the modulation of downstream effector enzymes and ion channels. nih.gov
Coupling to G Protein-Coupled Receptor (GPCR) Signaling Cascades
The adenosine A1 receptor, the primary target of this compound, predominantly couples to the Gi/o family of heterotrimeric G proteins. nih.gov These proteins are termed "inhibitory" G proteins because their activation typically leads to the suppression of downstream signaling pathways. The activation process begins when this compound binds to the A1 receptor, promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαi/o). nih.gov This exchange causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. nih.gov Both the Gαi/o-GTP subunit and the Gβγ dimer are then free to interact with and modulate the activity of various intracellular effector proteins, thereby propagating the signal. nih.govsigmaaldrich.com
Research has established the high affinity and selectivity of this compound for the A1 receptor subtype. Binding assays in rat cortical membranes revealed an IC50 value of 2.3 nM for the A1 receptor, compared to 870 nM for the A2 receptor in rat striatal membranes, highlighting its selectivity. caymanchem.com
| Parameter | Value | Species/Tissue |
| EC50 | 8.2 nM | Not Specified |
| Kd | 0.7 nM | Bovine Brain Membranes |
| Kd | 6.0 nM | Guinea Pig Brain Membranes |
| IC50 (A1 Receptor) | 2.3 nM | Rat Cortical Membranes |
| IC50 (A2 Receptor) | 870 nM | Rat Striatal Membranes |
This table summarizes the binding affinity and potency of this compound for adenosine receptors. Data sourced from multiple studies. medchemexpress.comcaymanchem.comrndsystems.com
Modulation of Adenylyl Cyclase Activity and Cyclic AMP Levels
A primary downstream effector of the activated Gαi subunit is the enzyme adenylyl cyclase. sigmaaldrich.com This enzyme is responsible for the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.org The Gαi subunit directly inhibits the activity of most adenylyl cyclase isoforms, leading to a decrease in the intracellular concentration of cAMP. nih.govsigmaaldrich.com
Regulation of Intracellular Calcium Dynamics
The signal transduction initiated by this compound also involves the regulation of intracellular calcium (Ca²⁺) dynamics, although this can occur through multiple, complex mechanisms. The Gβγ subunits that dissociate from the Gαi/o protein upon A1 receptor activation can directly interact with and modulate the activity of various ion channels, including voltage-gated calcium channels. This interaction can lead to an inhibition of calcium influx, thereby reducing intracellular calcium concentrations.
Furthermore, there is significant crosstalk between the cAMP and calcium signaling pathways. Changes in cAMP levels can influence the activity of calcium channels and pumps. Conversely, some isoforms of adenylyl cyclase are themselves regulated by intracellular calcium levels. nih.gov Specifically, adenylyl cyclase isoforms 5 and 6 (AC5 and AC6), which are expressed in cardiovascular and neuronal tissues, are known to be inhibited by elevated cytosolic calcium. nih.gov By activating Gi-coupled A1 receptors, this compound can initiate a signaling cascade that influences and is influenced by the intricate dynamics of intracellular calcium.
Molecular and Cellular Mechanisms of Action of N6 Cyclohexyladenosine
Impact on Intracellular Signaling Pathways
N6-Cyclohexyladenosine modulates several key intracellular signaling pathways, leading to a range of cellular responses. These include the activation of pro-survival pathways, regulation of inflammatory cascades, and enhancement of antioxidant defenses.
Activation of PI3K/Akt/CREB/BDNF Axis
Research has demonstrated that this compound enhances the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. medchemexpress.comresearchgate.netnih.gov This axis is fundamental for neuronal survival, growth, and differentiation. researchgate.net
In a preclinical model of Huntington's disease, a single intrastriatal injection of this compound was shown to attenuate neuronal death and improve cognitive and motor deficits. researchgate.netnih.gov This neuroprotective effect was associated with an enhanced activation of the PI3K/Akt/CREB/BDNF pathway. researchgate.netnih.gov Activation of this cascade is a key mechanism behind the observed beneficial effects of CHA. medchemexpress.comresearchgate.net
Table 1: Effect of this compound on the PI3K/Akt/CREB/BDNF Pathway
| Biomarker | Effect of this compound | Experimental Model | Reference |
| PI3K | Enhanced Activation | 3-nitropropionic acid rat model of Huntington's disease | researchgate.netnih.gov |
| Akt | Enhanced Activation/Phosphorylation | 3-nitropropionic acid rat model of Huntington's disease; mouse heart | researchgate.netnih.govnih.govsemanticscholar.org |
| CREB | Enhanced Activation | 3-nitropropionic acid rat model of Huntington's disease | researchgate.netnih.gov |
| BDNF | Enhanced Levels | 3-nitropropionic acid rat model of Huntington's disease | researchgate.netnih.gov |
Modulation of pERK1/2 Levels
This compound has been shown to modulate the levels of phosphorylated Extracellular signal-regulated kinases 1 and 2 (pERK1/2). medchemexpress.comresearchgate.netnih.gov The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in a variety of cellular processes including proliferation, differentiation, and survival. arvojournals.org
Studies have shown that this compound can induce a rapid and dose-dependent activation of ERK1/2 in human trabecular meshwork cells, with a half-maximal effective concentration (EC50) of 5.7 nM. arvojournals.org This activation was inhibited by an adenosine (B11128) A1 receptor antagonist, confirming the receptor-mediated effect. arvojournals.org In a rat model of Huntington's disease, this compound treatment led to boosted pERK1/2 levels, which paralleled its neuroprotective effects. researchgate.netnih.gov
Table 2: Modulation of pERK1/2 by this compound
| Cell/Tissue Type | Effect on pERK1/2 | Key Findings | Reference |
| Human Trabecular Meshwork Cells | Rapid, dose-dependent activation | EC50 of 5.7 nM; effect inhibited by A1 receptor antagonist. | arvojournals.org |
| Rat Striatum (in vivo) | Boosted levels | Associated with neuroprotection in a Huntington's disease model. | researchgate.netnih.gov |
Influence on NFκB and Related Inflammatory Mediators (e.g., TNFα, iNOS)
This compound demonstrates significant anti-inflammatory properties by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway and related inflammatory mediators. researchgate.netnih.gov NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS). researchgate.netfrontiersin.org
In a preclinical model, this compound treatment attenuated the neuroinflammatory status by reducing the levels of NF-κB p65, TNF-α, and iNOS. researchgate.netnih.gov This reduction in pro-inflammatory markers contributes to the neuroprotective effects of the compound. researchgate.net The inhibition of these inflammatory mediators suggests a potential therapeutic role for this compound in conditions with a significant inflammatory component.
Table 3: Effect of this compound on Inflammatory Mediators
| Inflammatory Mediator | Effect of this compound | Experimental Context | Reference |
| NF-κB p65 | Reduced Content | Attenuation of neuroinflammation in a rat model of Huntington's disease. | researchgate.netnih.gov |
| TNF-α | Reduced Content | Attenuation of neuroinflammation in a rat model of Huntington's disease. | researchgate.netnih.gov |
| iNOS | Reduced Content | Attenuation of neuroinflammation in a rat model of Huntington's disease. | researchgate.netnih.gov |
Regulation of Antioxidant Defense Mechanisms (e.g., SOD)
This compound has been shown to bolster the cellular antioxidant defense system. researchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is implicated in various pathological conditions.
Research indicates that this compound can increase the levels of Superoxide (B77818) Dismutase (SOD), a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. researchgate.netnih.govnih.gov In a rat model of Huntington's disease, the administration of this compound led to an increase in SOD content, thereby attenuating oxidative stress. researchgate.netnih.gov This enhancement of antioxidant defenses is a key component of its protective mechanism. nih.govnih.gov
Table 4: this compound and Antioxidant Defense
| Antioxidant Enzyme | Effect of this compound | Significance | Reference |
| Superoxide Dismutase (SOD) | Increased Content | Attenuation of oxidative stress in a neurodegenerative disease model. | researchgate.netnih.gov |
Regulation of Ion Channels
The activity of this compound extends to the modulation of ion channels, which are critical for cellular excitability and signaling.
Modulation of Potassium Channel Activity
This compound has been found to modulate the activity of potassium (K+) channels. annualreviews.org Specifically, in cardiac cells, adenosine and its analogs like this compound can accelerate the opening of ATP-sensitive potassium (K+[ATP]) channels. annualreviews.org This effect was observed in whole-cell experiments and further confirmed in excised membrane patches where this compound potentiated K+[ATP] channel activity. annualreviews.org This modulation of potassium channels can have significant effects on cellular membrane potential and excitability.
Effects on Calcium Influx and Excitatory Neurotransmission
This compound (CHA), primarily acting as a high-affinity agonist for the adenosine A1 receptor, plays a crucial role in modulating excitatory neurotransmission by influencing calcium (Ca2+) influx. rndsystems.comnih.gov A primary neuroprotective mechanism of the adenosine A1 receptor is the inhibition of Ca2+ influx, which leads to a reduction in glutamate's excitatory effects at the postsynaptic level. nih.govresearchgate.net
In cultured rat hippocampal pyramidal neurons, adenosine analogues like CHA have been shown to reduce calcium currents (ICa). nih.gov This effect is mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of Gi/o protein-coupled A1 receptors. nih.govphysiology.org The reduction in ICa contributes to the presynaptic inhibition of neurotransmitter release, effectively dampening excitatory synaptic transmission. nih.gov Studies on rat retinal ganglion cells further confirm that CHA effectively reduces glutamate-induced calcium influx via an A1 receptor-mediated mechanism. arvojournals.org This is consistent with findings in the rat lateral amygdala, where CHA mimics the adenosine-induced reduction of inhibitory postsynaptic potentials (IPSPs), an effect that is also attributed to the presynaptic downregulation of neurotransmitter release. nih.gov
The potency of various adenosine agonists in reducing excitatory postsynaptic currents (EPSCs) in hippocampal neurons follows a specific order, consistent with an A1 receptor profile: cyclopentyladenosine > cyclohexyladenosine ≥ R-phenylisopropyladenosine > 2-chloroadenosine (B27285) (2-CA) > S-phenylisopropyladenosine. nih.gov
Interestingly, the effect of CHA on calcium influx can be tissue-dependent. In the isolated, perfused rat kidney, CHA induces vasoconstriction by increasing Ca2+ influx through potential-operated Ca2+ channels in vascular smooth muscle cells. physiology.org However, this action is still dependent on a pertussis toxin-sensitive G-protein, distinguishing its pathway from that of direct depolarization. physiology.org
| System/Cell Type | Effect of this compound | Underlying Mechanism | Reference |
| Hippocampal Pyramidal Neurons | Reduced Ca2+ currents and excitatory postsynaptic currents. | Presynaptic inhibition via A1 receptor activation. | nih.gov |
| Retinal Ganglion Cells | Reduced glutamate-induced Ca2+ influx. | A1 receptor-mediated inhibition. | arvojournals.org |
| Huntington's Disease Model | Neuroprotection by blocking Ca2+ influx and glutamate (B1630785) excitotoxicity. | A1 receptor-mediated inhibition of glutamate's effects. | nih.govresearchgate.net |
| Renal Vascular Smooth Muscle | Vasoconstriction due to increased Ca2+ influx. | A1 receptor-mediated activation of potential-operated Ca2+ channels. | physiology.org |
Interaction with Other Receptor Systems and Ligands
Cross-talk with Delta Opioid Receptors and Signaling Pathways
Significant evidence points to a functional interaction and cross-talk between the adenosine A1 receptor (A1R), which CHA activates, and the delta opioid receptor (DOR). nih.gov This interaction is characterized by a process known as heterologous desensitization. Prolonged exposure of cells co-expressing A1R and DOR to CHA leads to an attenuation of DOR-mediated signaling. nih.govglobalauthorid.com
Specifically, pretreatment with CHA time-dependently weakens the ability of the DOR agonist [D-Pen2,5]enkephalin (DPDPE) to inhibit intracellular cyclic AMP (cAMP) accumulation. nih.gov This desensitization is marked by a significant increase in the EC50 value for DPDPE, although the maximum inhibitory effect (Emax) remains unchanged. nih.gov Furthermore, CHA pretreatment also significantly attenuates DPDPE-stimulated phosphorylation of Akt, another key downstream signaling molecule. nih.gov
The molecular mechanism underlying this heterologous desensitization involves the phosphorylation of the DOR itself. nih.gov Activation of the A1R by CHA induces the phosphorylation of the DOR at the Serine 363 residue. nih.gov This effect is blocked by an A1R antagonist (DPCPX) but not by a DOR antagonist (naloxone), confirming that the signal originates from the A1R. nih.gov Despite inducing phosphorylation, chronic CHA exposure does not appear to cause the downregulation or internalization of the DOR, as receptor affinity (Kd) and density (Bmax) remain unchanged. nih.gov
| Parameter | Effect of Prolonged CHA Exposure on DOR Signaling | Reference |
| DPDPE-induced cAMP Inhibition | Attenuated (EC50 increased, Emax unchanged) | nih.gov |
| DPDPE-stimulated Akt Phosphorylation | Attenuated | nih.gov |
| DOR Phosphorylation (Ser363) | Induced | nih.gov |
| DOR Downregulation (Receptor Density) | No significant change | nih.gov |
Cellular Responses and Phenotypes
Effects on Neuronal Survival and Neurogenesis
This compound demonstrates significant neuroprotective capabilities, contributing to neuronal survival in models of neurodegenerative disease. medchemexpress.com In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a single intrastriatal injection of CHA was found to attenuate neuronal death and improve the associated cognitive and motor deficits. nih.govresearchgate.net
The pro-survival effect of CHA is linked to the enhancement of several critical signaling pathways. medchemexpress.com Research has shown that CHA treatment enhances the activation of the PI3K/Akt/CREB/BDNF axis. nih.govmedchemexpress.com Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival and function, and its upstream regulation by the PI3K/Akt/CREB pathway is a key target for neuroprotective strategies. nih.gov By stimulating this pathway, CHA helps to mitigate neuronal loss in the face of neurotoxic insults. nih.govmedchemexpress.com
Modulation of Glial Cell Activation (e.g., Astrocytes, Microglia)
CHA also exerts its neuroprotective effects by modulating the activity of glial cells, which are key regulators of inflammatory responses in the central nervous system. nih.govd-nb.info In neuroinflammatory conditions, astrocytes and microglia become activated, a state that can be either neurotoxic or neuroprotective. d-nb.info
Influence on Oligodendrocyte Precursor Cell Differentiation and Myelination
This compound has a pronounced positive influence on myelination, the process of forming the myelin sheath around axons, which is critical for fast synaptic transmission. researchgate.net It achieves this by promoting the maturation of oligodendrocyte precursor cells (OPCs) and protecting existing myelin. nih.govfrontiersin.org
In experimental models of demyelination, such as lysolecithin-induced lesions in the rat optic chiasm, CHA treatment reduces the extent of demyelination and promotes subsequent remyelination. rndsystems.commedchemexpress.comresearchgate.net The mechanism involves the activation of A1 receptors, which facilitates the differentiation of OPCs into mature, myelinating oligodendrocytes. researchgate.netnih.govfrontiersin.org While some studies suggest A1R activation primarily stimulates OPC migration, others show it promotes differentiation and myelin formation. frontiersin.orgresearchgate.net This pro-myelinating effect is tied to the potentiation of endogenous neural progenitors. frontiersin.orgresearchgate.net The collective evidence indicates that by acting on A1 receptors, CHA can encourage the replenishment of myelinating cells and the restoration of myelin sheaths in pathological conditions. researchgate.netnih.gov
Impact on Secretion of Bioactive Molecules (e.g., Erythropoietin)
This compound (CHA), a stable adenosine analogue, has been shown to influence the secretion of bioactive molecules, most notably the glycoprotein (B1211001) hormone erythropoietin (Ep). physiology.orgnih.gov Research has focused on its effects in hepatocellular carcinoma cell lines, which are known to produce erythropoietin, particularly under hypoxic conditions. physiology.orgnih.gov
Studies utilizing the human hepatoma cell line Hep 3B have demonstrated that CHA can significantly enhance the secretion of erythropoietin. physiology.orgnih.govmedchemexpress.com This effect is particularly pronounced under hypoxic conditions (1% O2). physiology.orgnih.gov In these low-oxygen environments, treatment with CHA at concentrations of 10 µM and 50 µM for 20 hours resulted in a significant increase in erythropoietin levels in the cell culture medium compared to hypoxic controls. physiology.orgnih.govresearchgate.net
The mechanism underlying this stimulation of erythropoietin secretion by CHA is linked to the activation of adenosine receptors, which in turn leads to the activation of the adenylyl cyclase signaling pathway and the generation of cyclic AMP (cAMP). physiology.orgnih.gov Evidence for this includes the observation that CHA at the same concentrations that stimulate erythropoietin secretion also produce a significant increase in cAMP levels in Hep 3B cells. physiology.orgnih.gov Furthermore, the introduction of dibutyryl cAMP, a cell-permeable analog of cAMP, also resulted in a significant increase in erythropoietin secretion, mimicking the effect of CHA. physiology.orgnih.gov
The involvement of adenosine receptors is further substantiated by the use of adenosine receptor antagonists, such as 8-phenyltheophylline (B1204217). physiology.orgnih.gov When co-administered with CHA, 8-phenyltheophylline significantly inhibited the stimulatory effects of CHA on both erythropoietin secretion and cAMP accumulation in Hep 3B cells under hypoxic conditions. physiology.orgnih.gov These findings collectively suggest that the secretion of erythropoietin can be modulated by the activation of adenosine receptors coupled to adenylyl cyclase and the subsequent increase in intracellular cAMP. physiology.orgnih.gov
While some research points towards the involvement of A2 adenosine receptors in stimulating erythropoietin secretion through the adenylyl cyclase pathway nih.gov, other studies have indicated that CHA, a selective A1 receptor agonist, did not significantly affect radioiron incorporation, a measure of red blood cell production stimulated by erythropoietin, in in vivo models of polycythemic mice. nih.goviaea.org However, in vitro studies with Hep3B cells clearly demonstrate a CHA-induced increase in erythropoietin secretion. nih.gov
In addition to erythropoietin, this compound has also been studied for its effects on the secretion of other bioactive molecules, such as renin. In rat renal cortical slices, CHA has been shown to inhibit renin secretion. nih.gov This inhibitory effect was observed across a range of concentrations and was consistent in slices from rats on different sodium diets. nih.gov This suggests that CHA's influence on bioactive molecule secretion can be either stimulatory or inhibitory depending on the specific cell type and signaling pathways involved. For instance, in rabbit cortical collecting tubule cells, CHA has been shown to both inhibit and stimulate cAMP production, which can in turn modulate hormone-stimulated processes. jci.org This dual effect is concentration-dependent, with inhibition occurring at lower concentrations and stimulation at higher concentrations. jci.org The inhibitory effect on hormone-stimulated cAMP accumulation was abolished by pertussis toxin, indicating the involvement of the inhibitory G-protein (Gi) coupled to A1 adenosine receptors. jci.org Similarly, in cultured cells from the rabbit medullary thick ascending limb of Henle's loop, CHA inhibited stimulated cAMP production. nih.gov
The following table summarizes the research findings on the effect of this compound on erythropoietin secretion in Hep 3B cells.
| Cell Line | Treatment Conditions | CHA Concentration | Duration | Outcome on Erythropoietin Secretion | Associated cAMP Changes | Reference |
| Hep 3B | Hypoxia (1% O2) | 10 µM | 20 hours | Significant Increase | Significant Increase in cAMP | physiology.orgnih.gov |
| Hep 3B | Hypoxia (1% O2) | 50 µM | 20 hours | Significant Increase | Significant Increase in cAMP | physiology.orgnih.gov |
| Hep3B | Hypoxia | 10 µM | 20 hours | Significant Increase | Significant Increase in cAMP | nih.gov |
Preclinical Research Applications and Biological Effects of N6 Cyclohexyladenosine
Neuroscience Research
In the field of neuroscience, CHA has been the subject of intensive investigation, particularly concerning its effects on neuronal survival and the integrity of the myelin sheath, the protective covering of nerve fibers.
Neuroprotective Potential in Models of Neurodegeneration
The neuroprotective properties of CHA have been notably observed in preclinical models of Huntington's disease, a devastating inherited neurodegenerative disorder. researchgate.netnih.gov Research in this area has highlighted the compound's ability to shield neurons from degeneration and to counteract the damaging effects of excitotoxicity.
In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a single intrastriatal injection of N6-Cyclohexyladenosine was found to significantly reduce neuronal death. medchemexpress.comresearchgate.netnih.govmedchemexpress.com This neuroprotective effect was associated with the enhanced activation of the PI3K/Akt/CREB/BDNF signaling pathway. researchgate.netnih.gov Brain-derived neurotrophic factor (BDNF) is critical for the survival and function of striatal neurons, which are severely affected in Huntington's disease. researchgate.netnih.gov The study demonstrated that CHA administration led to improved cognitive and motor function in the animal models, suggesting a tangible benefit in preserving neuronal integrity. medchemexpress.comresearchgate.netnih.govmedchemexpress.com Furthermore, CHA was shown to reduce the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker for astrocyte and microglia activation, indicating a modulation of neuroinflammatory processes. researchgate.netnih.gov
Table 1: Effects of this compound in a Huntington's Disease Rat Model
| Parameter | Observation | Reference |
|---|---|---|
| Neuronal Death | Significantly attenuated in the striatum. | medchemexpress.comresearchgate.netnih.govmedchemexpress.com |
| Signaling Pathway | Enhanced activation of PI3K/Akt/CREB/BDNF. | researchgate.netnih.gov |
| Neuroinflammation | Reduced GFAP immunoreactivity. | researchgate.netnih.gov |
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key pathological mechanism in many neurodegenerative diseases. researchgate.netresearchgate.netfrontiersin.org The adenosine (B11128) A1 receptor, which CHA selectively targets, plays a crucial role in neuroprotection by inhibiting the influx of calcium ions (Ca2+), which in turn reduces the excitatory effects of glutamate. researchgate.netnih.gov Studies have shown that by activating this receptor, this compound can help mitigate the damaging cascade of excitotoxicity. researchgate.netnih.govarvojournals.org This mechanism is believed to contribute significantly to its neuroprotective effects observed in models of Huntington's disease and other conditions involving glutamate-mediated neuronal injury. researchgate.netnih.govarvojournals.org
Modulation of Myelination and Remyelination Processes
Beyond its neuroprotective effects, this compound has been shown to positively influence the processes of myelination and remyelination, which are vital for proper nerve impulse conduction and are compromised in demyelinating diseases like multiple sclerosis.
Preclinical studies utilizing models of demyelination, such as those induced by lysolecithin or cuprizone (B1210641), have demonstrated the protective effects of CHA on the myelin sheath. rndsystems.comtocris.comnih.govwho.intrjptonline.org In a rat model of optic chiasm demyelination induced by lysolecithin, administration of CHA during the demyelination phase was found to reduce the extent of myelin loss. nih.govresearchgate.net This protective action is thought to be mediated through its effects on myelinating cells and the potentiation of endogenous neural progenitors. nih.govresearchgate.net The cuprizone model, another widely used method to study demyelination, involves feeding mice a copper chelator, leading to oligodendrocyte death and subsequent reversible demyelination. dntb.gov.uanih.govnih.govjneurosci.orgwgtn.ac.nz Research in these models further supports the potential of CHA to preserve myelin integrity in the face of toxic insults. rjptonline.org
Perhaps one of the most significant findings is the ability of this compound to not only protect existing myelin but also to promote the formation of new myelin, a process known as remyelination. In the same lysolecithin-induced optic chiasm demyelination model, when CHA was administered during the remyelination phase, it led to an increase in the restoration of the myelin sheath. nih.govresearchgate.net This was evidenced by both electrophysiological recordings of visual evoked potentials and histopathological analysis using myelin-specific stains like Luxol fast blue. nih.govresearchgate.net The findings suggest that CHA can stimulate the differentiation of oligodendrocyte progenitor cells into mature, myelin-producing oligodendrocytes, thereby facilitating the repair of demyelinated axons. nih.govresearchgate.netnih.gov
Table 2: Effects of this compound on Myelination and Remyelination
| Model | Phase of Administration | Observed Effect | Reference |
|---|---|---|---|
| Lysolecithin-induced optic chiasm demyelination | Demyelination Phase (days 0-13) | Reduced extent of demyelination. | medchemexpress.commedchemexpress.comnih.gov |
Effects on Sleep Regulation and Behavioral States
This compound (CHA), a potent adenosine A1 receptor agonist, has been investigated for its influence on sleep and wakefulness, as well as associated behavioral states such as locomotor activity.
Research indicates that this compound can induce sleep. caymanchem.commedchemexpress.com When administered into the basal forebrain of rats, CHA has been shown to be effective at inducing sleep. caymanchem.comjneurosci.orgnih.gov This effect was observed even in rats with significant lesions of the basal forebrain cholinergic neurons, suggesting that these specific neurons are not essential for the sleep-inducing action of CHA. jneurosci.orgnih.gov It is hypothesized that adenosine, a naturally occurring purine (B94841) nucleoside, accumulates during wakefulness and inhibits wake-promoting brain regions like the basal forebrain. jneurosci.org However, one study noted that infusion of CHA initially suppressed slow-wave sleep before causing an increase. nih.gov
This compound has a marked effect on motor function, acting as a potent locomotor depressant in mice. caymanchem.commedchemexpress.commedkoo.com
Anticonvulsant Effects in Seizure Models
The anticonvulsant properties of this compound have been demonstrated in various preclinical models of epilepsy, particularly in kindled seizure models which mimic the progressive development of seizure activity.
This compound has been shown to suppress kindled seizures. nih.gov Studies in rats with entorhinal cortex-kindled seizures showed that intraperitoneal administration of CHA reduced the severity of these seizures. phypha.ir Similarly, when microinjected directly into the CA1 region of the hippocampus, CHA demonstrated anticonvulsant effects on seizures kindled from the entorhinal cortex. nih.gov The compound also suppresses hippocampal kindled seizures when administered either intraperitoneally or directly into the amygdala. nih.gov Further research supports that activation of adenosine A1 receptors in the CA1 region of the hippocampus plays a role in the anticonvulsant effects of adenosine agonists against amygdala-kindled seizures. nih.gov Microinfusion of CHA into the piriform cortex also reduced seizure parameters in animals with seizures kindled in the CA1 region of the hippocampus. cambridge.org
This compound exerts its anticonvulsant effects by modulating key seizure parameters, including afterdischarge duration (ADD) and the latency to seizure onset.
In hippocampal kindling models, intraperitoneal CHA administration decreased the hippocampal secondary afterdischarge duration (SAD) and the amygdala afterdischarge duration (ADD). nih.gov In this model, it also produced a significant increase in the latency to stage 4 seizures. nih.gov Bilateral injection of CHA into the CA1 region of the hippocampus in amygdala-kindled rats significantly decreased the afterdischarge duration and stage 5 seizure duration, while increasing the latency to stage 4 seizure. nih.gov
Table 1: Effects of this compound (CHA) on Kindled Seizure Parameters
| Kindling Model | Administration Route | Effect on Afterdischarge Duration (ADD/SAD) | Effect on Seizure Stage Duration | Effect on Seizure Latency | Reference(s) |
|---|---|---|---|---|---|
| Entorhinal Cortex | Intraperitoneal | Reduced | Reduced (Stage 5 & Total) | Increased (Stage 4) | phypha.ir |
| Entorhinal Cortex | Intra-hippocampal (CA1) | Reduced (in CA1 & Entorhinal Cortex) | Reduced (Stage 5 & Total) | Increased (Stage 4) | nih.gov |
| Hippocampus | Intraperitoneal | Reduced (SAD & Amygdala ADD) | - | Increased (Stage 4) | nih.gov |
| Hippocampus | Intra-amygdala | Reduced (SAD & Amygdala ADD) | - | - | nih.gov |
| Amygdala | Intra-hippocampal (CA1) | Reduced | Reduced (Stage 5) | Increased (Stage 4) | nih.gov |
| Hippocampus (CA1) | Intra-piriform cortex | Reduced | Reduced (Stage 5 & Total) | No significant change (Stage 4) | cambridge.org |
Regulation of Circadian Rhythms
This compound is involved in the regulation of circadian rhythms, the body's internal 24-hour clock. researchgate.net Research shows that systemic administration of CHA can significantly attenuate both phase delays and advances of the circadian activity rhythm that are induced by light. nih.gov This suggests that adenosine A1 receptors, which CHA selectively targets, play a role in modulating the phase-adjusting effects of light on the biological clock located in the suprachiasmatic nucleus. nih.gov Direct injection of CHA into the suprachiasmatic nucleus region also significantly attenuated light-induced phase advances. nih.gov Further studies confirm that CHA reduces light-induced circadian phase delays. tocris.comrndsystems.com The density of adenosine A1 receptors in the cerebral cortex of mice has been observed to follow a diurnal variation, with higher levels during the dark period and lower levels during the light period, which may be a physiological mechanism for adenosine's modulatory role in the central nervous system. nih.gov
Impact on Neuroinflammation and Oxidative Stress in the Central Nervous System
This compound (CHA), a potent adenosine A1 receptor agonist, has demonstrated significant effects on neuroinflammation and oxidative stress within the central nervous system in preclinical models. nih.govresearchgate.net Research indicates that CHA can attenuate the neuroinflammatory and oxidative stress status in pathological conditions. nih.gov Studies have shown that its administration is linked to a reduction in markers of astrocyte and microglia activation, such as glial fibrillary acidic protein (GFAP). nih.gov Mechanistically, CHA has been found to reduce the levels of pro-inflammatory and oxidative stress-related molecules including NFκB p65, tumor necrosis factor-alpha (TNFα), and inducible nitric oxide synthase (iNOS), while concurrently increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov These findings suggest a protective role for CHA against neuronal damage by modulating key pathways involved in inflammation and oxidative cellular injury. nih.govresearchgate.net
A novel neuroprotective strategy involving this compound is its ability to induce a state of torpor-like hypothermia. nih.govdntb.gov.uanih.gov This pharmacologically induced state is characterized by a steady and significant reduction in core body temperature, which has been shown to offer protection against neuroinflammation. nih.govresearchgate.net Studies using the A1 adenosine receptor (A1AR) agonist have successfully induced a hypothermic state by activating a neuronal circuit similar to that of physiological torpor. nih.govdntb.gov.ua
This induced hypothermia effectively mitigates neuroinflammation and helps preserve the integrity of the blood-brain barrier during systemic inflammatory challenges, such as sepsis, thereby limiting the infiltration of inflammatory factors into the central nervous system. nih.govdntb.gov.uanih.gov The neuroprotective effect is attributed not to a direct action of CHA on immune cells, but rather to the systemic hypothermia itself, which inhibits pro-inflammatory responses in macrophages and reduces oxidative stress damage in endothelial cells. nih.govdntb.gov.uaresearchgate.net This approach presents a potential therapeutic avenue for conditions associated with acute neural injury and neuroinflammation. nih.govdntb.gov.ua
Cardiovascular System Research
This compound has been extensively studied for its effects on the cardiovascular system, demonstrating significant activity in cardioprotection, regulation of vital signs, and modulation of coronary circulation.
Cardioprotective Effects in Ischemia-Reperfusion Injury Models
In preclinical models of cardiac ischemia-reperfusion (I/R) injury, this compound has shown significant cardioprotective effects. plos.orgnih.govfrontiersin.org As an adenosine A1 receptor agonist, when administered before an ischemic event, it significantly improves the functional recovery of the heart in both male and female subjects in Langendorff-perfused heart models. plos.orgnih.govfrontiersin.org This pharmacological preconditioning leads to the activation of pro-survival signaling cascades, notably the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov
Table 1: Cardioprotective Effects of this compound in Ischemia-Reperfusion Models
| Finding | Observed Effect | Associated Pathway/Mechanism | Reference |
|---|---|---|---|
| Improved Functional Recovery | CHA administered prior to ischemia significantly improved the post-ischemic functional recovery in isolated heart models. | Pharmacological Preconditioning | plos.org, nih.gov, frontiersin.org |
| Increased Akt Phosphorylation | Pretreatment with CHA led to a significant increase in the phosphorylation of Akt in the myocardium. | PI3K/Akt Signaling | nih.gov |
| Increased eNOS Phosphorylation | CHA administration resulted in increased levels of phosphorylated eNOS. | PI3K/Akt/eNOS Pathway | plos.org, nih.gov |
| Increased Protein S-nitrosylation | CHA induced a modest increase in protein SNO levels in the heart. | Nitric Oxide (NO) Signaling | plos.org, nih.gov |
Regulation of Heart Rate and Blood Pressure in Animal Models
In animal models, this compound consistently demonstrates the ability to regulate key cardiovascular parameters. Administration of CHA leads to a dose-dependent decrease in both heart rate and blood pressure. koreascience.krcaymanchem.comkoreascience.kr This effect has been observed in normotensive rats, where CHA reduces both heart rate and arterial pressure. caymanchem.comjneurosci.org The induction of a torpor-like state by CHA is also associated with a marked reduction in heart rate. mdpi.com Some studies have noted that CHA significantly reduces heart rate, an effect which may result from the combined actions on central and peripheral cardiac A1 adenosine receptors. mdpi.com
Modulation of Coronary Flow and Vasodilation
This compound has a direct impact on coronary circulation. In ex vivo perfused working rat heart models, it has been shown to increase coronary flow. caymanchem.com Its vasodilatory properties have also been documented in studies on porcine coronary arteries, where CHA produced concentration-dependent relaxations, an effect consistent with the activation of adenosine A2 receptors. physiology.org This suggests that CHA can modulate coronary vascular tone, leading to increased blood flow, which is a critical factor in myocardial oxygen supply.
Role of Spinal Adenosine A1 Receptors in Central Cardiovascular Regulation
Research has specifically implicated spinal adenosine A1 receptors in the central regulation of cardiovascular function by this compound. koreascience.kr Studies involving intrathecal administration of CHA at the thoracic level in anesthetized rats showed a dose-dependent decrease in blood pressure and heart rate. koreascience.krkoreascience.kr This cardiovascular depressor effect was significantly attenuated by the pretreatment with a specific adenosine A1 receptor antagonist. koreascience.krkoreascience.kr These findings strongly suggest that adenosine A1 receptors located within the spinal cord play an inhibitory role in the central regulation of the cardiovascular system. koreascience.kr The depressor and bradycardiac actions are mediated, at least in part, by cAMP and potassium channels. koreascience.krkoreascience.kr
Table 2: Summary of Cardiovascular Effects of this compound in Animal Models
| Parameter | Effect | Model/Context | Reference |
|---|---|---|---|
| Heart Rate | Decrease | Normotensive Rats; Torpor Induction | koreascience.kr, mdpi.com, caymanchem.com |
| Blood Pressure | Decrease | Normotensive Rats; Spinal Administration | koreascience.kr, caymanchem.com, koreascience.kr |
| Coronary Flow | Increase | Perfused Working Rat Heart | caymanchem.com |
| Coronary Vasodilation | Relaxation | Porcine Coronary Artery Rings | physiology.org |
| Central Regulation | Inhibitory (Depressor) | Spinal (Intrathecal) Administration in Rats | koreascience.kr, koreascience.kr |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-Cyclohexyladenosine |
| CHA | This compound |
| TNFα | Tumor Necrosis Factor-alpha |
| iNOS | Inducible Nitric Oxide Synthase |
| SOD | Superoxide Dismutase |
| GFAP | Glial Fibrillary Acidic Protein |
| eNOS | Endothelial Nitric Oxide Synthase |
| SNO | S-nitrosothiols |
| CPT | 8-cyclopentyl-1,3-dimethylxanthine |
| GM-6001 | Ilomastat |
Renal and Endocrine System Research
Enhancement of Erythropoietin Secretion in Hepatocellular Carcinoma Cells under Hypoxia
In vitro studies utilizing the human hepatocellular carcinoma cell line Hep3B have demonstrated that this compound can significantly enhance the secretion of erythropoietin (Ep) under hypoxic conditions. When these cells were treated with CHA at concentrations ranging from 10 nM to 50 μM for 20 hours in a low-oxygen environment, a notable increase in Ep secretion was observed. arvojournals.org This effect is believed to be linked to the activation of adenosine receptors, which in turn stimulates the adenylyl cyclase pathway and leads to an increase in cyclic AMP (cAMP) levels. Further supporting this mechanism, the addition of dibutyryl cAMP to the cell cultures also resulted in increased Ep secretion. The stimulatory effect of CHA on both erythropoietin secretion and cAMP accumulation was inhibited by the adenosine receptor antagonist 8-phenyltheophylline (B1204217). capes.gov.brresearchgate.net
Table 1: Effect of this compound on Erythropoietin Secretion in Hep3B Cells under Hypoxia
| Treatment | Concentration | Duration | Effect on Erythropoietin Secretion | Reference |
|---|---|---|---|---|
| This compound | 10 nM - 50 μM | 20 hours | Significant increase | arvojournals.org |
| Dibutyryl cAMP | 10⁻⁵, 10⁻⁴ M | Not Specified | Significant increase | capes.gov.br |
Potential Influence on Renin Secretion (contextual reference)
Research using a rat renal cortical slice preparation has shown that this compound inhibits renin secretion. arvojournals.orgnih.gov This inhibitory effect was observed across a range of concentrations from nanomolar to micromolar, consistent with the activation of A1 adenosine receptors. arvojournals.orgnih.gov Interestingly, the inhibitory effect of CHA on renin secretion was observed in tissues from rats on high-, normal-, and low-sodium diets, suggesting that dietary sodium intake does not alter the intrinsic sensitivity of the adenosine receptors that mediate this effect. arvojournals.orgnih.govnih.gov In a different model using isolated perfused rabbit juxtaglomerular apparatus, the A1 receptor agonist CHA was also found to inhibit renin secretion. arvojournals.org This effect was blocked by an A1-receptor antagonist, further confirming the role of this receptor in mediating the inhibition of renin release. arvojournals.org
Ocular System Research
Modulation of Conventional Outflow Facility and Intraocular Pressure in Ex Vivo Models
Studies on isolated bovine anterior segments have demonstrated that this compound can significantly increase the conventional outflow facility. arvojournals.orgnih.gov The administration of CHA at a concentration of 10 μM resulted in a 28% increase in outflow facility from basal levels. arvojournals.orgnih.gov This effect was found to be concentration-dependent, with an EC50 of 0.28 μM. arvojournals.orgnih.gov The increase in outflow facility was a relatively slow process, becoming significant after 60 minutes of infusion and peaking between 3 and 4 hours. arvojournals.orgnih.gov Pre-treatment with an adenosine A1 receptor antagonist or a nonselective matrix metalloproteinase (MMP) inhibitor blocked the CHA-induced increase in outflow facility, indicating the involvement of both A1 receptors and MMPs in this response. arvojournals.orgnih.gov
In studies with cynomolgus monkeys, topical application of CHA led to an initial increase in intraocular pressure (IOP) followed by a more sustained decrease. nih.gov The subsequent hypotension appears to be mediated by adenosine A1 receptors and is primarily the result of an increased outflow facility. nih.gov Similarly, in New Zealand White rabbits, topical CHA produced a dose-related reduction in IOP. capes.gov.brarvojournals.org This hypotensive effect was attributed to an early reduction in aqueous humor flow followed by a later increase in outflow facility. capes.gov.brarvojournals.org
Table 2: Effect of this compound on Ocular Parameters
| Model System | Parameter Measured | Effect of this compound | Key Findings | Reference |
|---|---|---|---|---|
| Isolated Bovine Anterior Segments | Conventional Outflow Facility | 28% increase (at 10 μM) | Concentration-dependent; blocked by A1 antagonist and MMP inhibitor | arvojournals.orgnih.gov |
| Cynomolgus Monkeys | Intraocular Pressure | Initial hypertension followed by hypotension | Hypotension mediated by A1 receptors and increased outflow facility | nih.gov |
Involvement in Matrix Metalloproteinase Secretion by Trabecular Meshwork Cells
Research on human and bovine trabecular meshwork (TM) cells has revealed that this compound stimulates the secretion of matrix metalloproteinase-2 (MMP-2). arvojournals.orgkoreamed.orgnih.gov In cultured TM cells, treatment with 0.1 μM CHA led to a time-dependent increase in MMP-2 secretion, which was detectable as early as 30 minutes and reached its maximum by 2 hours. arvojournals.org This effect was inhibited by an adenosine A1 receptor antagonist and an inhibitor of the ERK1/2 signaling pathway, suggesting that CHA stimulates MMP-2 secretion through A1 receptor activation and the subsequent activation of the ERK1/2 pathway. arvojournals.org Furthermore, CHA treatment of human TM cells increased the permeability of the cell monolayer and was associated with increased MMP-2 mRNA expression. koreamed.orgnih.gov
Immune System and Inflammatory Processes Research
Preclinical studies suggest that this compound has immunomodulatory and anti-inflammatory properties. In a study on leucocytes from the gilthead seabream, high concentrations of CHA caused a significant decrease in respiratory burst activity and phagocytosis, indicating a down-regulation of certain innate immune responses. nih.gov
In a rat model of Huntington's disease, a single intrastriatal injection of CHA was shown to attenuate neuroinflammation. nih.gov This was evidenced by a reduction in the levels of NFκB p65, TNFα, and iNOS, as well as decreased immunoreactivity of a marker for astrocyte and microglia activation. nih.gov
Furthermore, in a mouse model of LPS-induced sepsis and neuroinflammation, this compound was found to induce a torpor-like hypothermic state that mitigated neuroinflammation and preserved the integrity of the blood-brain barrier. researchgate.netmdpi.comsemanticscholar.org The protective effects were attributed to the inhibition of pro-inflammatory responses in macrophages and the reduction of oxidative stress damage in endothelial cells under the induced hypothermia. researchgate.netmdpi.comsemanticscholar.org It is important to note that in this study, CHA itself did not directly alter the inflammatory response of microglia or macrophages to LPS in vitro, suggesting the protective effects in vivo are linked to the induced hypothermic state. researchgate.netmdpi.comsemanticscholar.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 8-cyclopentyl-1,3-dimethylxanthine |
| 8-phenyltheophylline |
| Dibutyryl cAMP |
| GM-6001 |
| This compound |
Modulation of Innate Immune Responses in Leukocytes
This compound (CHA), a selective agonist for the A1 adenosine receptor, has been shown to modulate the innate immune responses of leukocytes in preclinical studies. nih.govrndsystems.comcaymanchem.com In research on gilthead seabream (Sparus aurata L.), a teleost fish, CHA demonstrated the ability to down-regulate specific innate immune functions. nih.gov High concentrations of CHA led to a significant decrease in the respiratory burst activity of head-kidney leukocytes. nih.gov Furthermore, phagocytosis of yeast cells by these leukocytes was significantly and rapidly depressed following incubation with CHA. nih.gov These findings suggest that CHA, at high concentrations, can suppress certain innate immune responses in the leukocytes of this fish species. nih.gov
In contrast, adenosine itself did not have a significant impact on the viability or innate immune parameters of the seabream leukocytes under the same experimental conditions. nih.gov This highlights the specific modulatory role of CHA. Further research in teleost fish has also explored the role of CHA in regulating apoptosis in leukocyte cultures. nih.govresearchgate.net Studies on head kidney leukocytes from gilthead seabream indicated that CHA, along with adenosine, did not induce but rather decreased apoptosis, particularly in lymphocytes, after 24 hours in culture. nih.gov This suggests a differential modulation of apoptosis by purine nucleosides in fish lymphocytes compared to phagocytes. nih.gov
Table 1: Effects of this compound on Leukocyte Immune Responses in Gilthead Seabream
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Respiratory Burst Activity | Significant decrease at high concentrations | nih.gov |
| Phagocytosis of Yeast | Significantly depressed | nih.gov |
| Apoptosis in Lymphocytes | Decreased after 24 hours | nih.gov |
Role in Peripheral Inflammatory Response to Nociceptive Stimuli
This compound has been investigated for its role in the peripheral inflammatory response to nociceptive stimuli, primarily through its action as an adenosine A1 receptor agonist. nih.gov Studies in animal models have demonstrated that the peripheral administration of CHA can significantly reduce nociception induced by glutamate. nih.gov This anti-nociceptive effect is dose-dependent. nih.gov The mechanism is believed to involve the activation of peripheral adenosine A1 receptors, which leads to a reduction in neuronal excitability and the transmission of pain signals. nih.gov
The anti-allodynic effects of intrathecally administered CHA have also been observed in rat models of neuropathic pain. semanticscholar.org In rats with spinal nerve ligation, CHA produced a dose-dependent anti-allodynic effect, reducing mechanical allodynia. semanticscholar.org This effect is attributed to the stimulation of adenosine A1 receptors in the spinal cord, which can inhibit the release of excitatory neurotransmitters and the postsynaptic effects of these neurotransmitters. semanticscholar.org Furthermore, research has shown that CHA can inhibit both the acute and more prolonged phases of the nociceptive response induced by formalin, indicating its effectiveness in models of persistent inflammatory pain. nih.gov
Oncology Research in Preclinical Models
Effects on Cancer Cell Proliferation and Apoptosis in Various Cell Lines
In the realm of oncology research, this compound has been studied for its effects on cancer cell proliferation and apoptosis. As a selective adenosine A1 receptor agonist, its impact can vary depending on the cancer cell type and the expression of adenosine receptors. rndsystems.comcaymanchem.commedchemexpress.com Some studies have indicated that activation of the A1 adenosine receptor by agonists like CHA can be associated with a decrease in the proliferation of tumor cells. core.ac.uk
However, the role of adenosine receptors in cancer is complex. For instance, in the human breast cancer cell line MCF-7, which over-expresses the adenosine A1 receptor, the A1 receptor agonist N6-Cyclopentyladenosine (CPA) was found to increase the survival rate of cells and down-regulate the apoptosis-related gene p53. researchgate.net Conversely, an A1 receptor antagonist induced apoptosis in these cells. researchgate.net This suggests that in certain contexts, stimulating the A1 receptor may promote cancer cell survival. In contrast, research on a human colon cancer cell line (DLD1) showed that a different adenosine analogue, N6-isopentenyladenosine, inhibited cell proliferation and induced apoptosis. nih.gov
Differential Effects Based on Cancer Cell Type and Adenosine Receptor Expression
The effects of this compound and other adenosine receptor agonists on cancer cells are highly dependent on the specific cell type and the profile of adenosine receptor expression. core.ac.ukresearchgate.net The activation of A1 adenosine receptors can trigger various signaling pathways that influence cell proliferation and survival. rsc.org
In human hepatoma Li-7A cells, CHA, as a selective A1 receptor agonist, did not induce cell death at concentrations up to 300 μM. nih.gov In contrast, an A3 receptor agonist did induce cell death in the same cell line, highlighting the differential roles of adenosine receptor subtypes in the same cancer cell type. nih.gov Research on the MCF-7 breast cancer cell line has shown that these cells express high levels of the A1 adenosine receptor. researchgate.net In this specific context, the use of an A1 receptor agonist was linked to decreased apoptosis, whereas an antagonist promoted it. researchgate.net This underscores the critical importance of the specific adenosine receptor subtype and its downstream signaling pathways in determining the ultimate effect on cancer cells. core.ac.ukrsc.org
Table 2: Differential Effects of Adenosine Receptor Agonists on Cancer Cell Lines
| Cell Line | Compound | Receptor Target | Effect | Reference |
|---|---|---|---|---|
| Human Hepatoma (Li-7A) | This compound | A1 Agonist | No induction of cell death | nih.gov |
| Human Hepatoma (Li-7A) | 2-C1-IB-MECA | A3 Agonist | Induced cell death | nih.gov |
| Breast Cancer (MCF-7) | N6-Cyclopentyladenosine | A1 Agonist | Increased cell survival, decreased p53 expression | researchgate.net |
| Colon Cancer (DLD1) | N6-isopentenyladenosine | Not specified | Inhibited proliferation, induced apoptosis | nih.gov |
Structure Activity Relationships Sar and Analog Development of N6 Cyclohexyladenosine
Influence of N6-Substitutions on Adenosine (B11128) Receptor Affinity and Selectivity
The N6 position of the adenosine scaffold has been a primary focus for modification to enhance affinity and selectivity, particularly for the A1 adenosine receptor (A1AR). The substitution of a cyclohexyl group at this position, as seen in N6-Cyclohexyladenosine, is a key example of how hydrophobic cycloalkyl groups can confer high selectivity for the A1AR. researchgate.net
A comprehensive study screening 145 N6-substituted adenosines for their ability to inhibit the binding of [3H]cyclohexyladenosine to the A1AR in rat brain membranes revealed distinct SAR patterns. nih.gov The A1 receptor demonstrates significant bulk tolerance in the N6 region, maintaining affinity for N6-cycloalkyladenosines like CHA, whereas these same compounds are often inactive at the A2A receptor. nih.gov For high affinity at the A1 receptor, aliphatic N6-substituents with four or more methylene (B1212753) residues or the presence of an N6-halophenyl substituent were found to be most effective. nih.gov In contrast, the highest potency at the A2A receptor was observed with N6-phenethyl or similar heteroarylethyl substituents. nih.gov
The N6-substituent's nature also dictates efficacy at the A3 adenosine receptor (A3AR). Studies in human A3AR-expressing cells showed that N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists, while those with six or more carbons, such as CHA, behave as partial agonists. nih.gov The stereochemistry of the N6-substituent is also critical; for instance, the A1 receptor shows greater stereoselectivity towards asymmetric aralkyl substituents compared to the A2A receptor. nih.gov This principle is exemplified by the differential potency of R- and S-isomers of N6-phenylisopropyladenosine (PIA). researchgate.netnih.gov
Further research into N6-substituted 9-methyladenines, which act as antagonists, shows that the effects of N6 substituents on receptor activity are reminiscent of those on adenosine agonists. nih.govmerckmillipore.com This suggests a similar binding orientation within the receptor. nih.govmerckmillipore.com Specifically, N6-cyclopentyl and other N6-cycloalkyl analogs of 9-methyladenine (B15306) are selective for A1 receptors. nih.govmerckmillipore.com
| Compound | A1 Affinity (Ki nM) | A2A Affinity (Ki nM) | A3 Affinity (Ki nM) | Receptor Selectivity | Source |
|---|---|---|---|---|---|
| This compound (CHA) | - | - | - | A1-selective agonist; partial agonist at hA3AR | researchgate.netnih.gov |
| N6-Cyclopentyladenosine (CPA) | 0.8 | - | - | Potent and selective A1 agonist | researchgate.netnih.gov |
| (R)-N6-Phenylisopropyladenosine (R-PIA) | - | - | - | A1-selective agonist with marked stereoselectivity | researchgate.netnih.gov |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.4 | - | 35 (antagonist activity) | Highly potent and selective A1 agonist | researchgate.netnih.gov |
Impact of Ribose Moiety Modifications on Receptor Binding and Function
The ribose portion of the adenosine molecule is fundamental to its function as an agonist. rsc.org Modifications to the ribose can dramatically alter a compound's activity, even converting a potent agonist into a pure antagonist. The 2'- and 3'-hydroxyl groups of the ribose are considered essential for agonist activity at adenosine receptors. rsc.orgd-nb.infonih.gov
A prime example of the importance of the ribose hydroxyl groups is the synthesis and pharmacological characterization of 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA). This analog was created by removing the 2'- and 3'-hydroxy groups from the potent A1 receptor agonist, this compound (CHA). d-nb.infonih.gov This single modification is sufficient to completely abolish the compound's agonist activity. researchgate.netd-nb.info
Studies on adenylate cyclase activity confirmed that ddCHA possesses no agonist properties at either A1 or A2 receptors. d-nb.infonih.gov Instead, ddCHA acts as a pure antagonist at both receptor subtypes. d-nb.info It competitively antagonized the A1 receptor-mediated inhibition of adenylate cyclase by the agonist R-PIA, exhibiting a Ki value of 13 μM. d-nb.infonih.gov In radioligand binding studies, ddCHA competed for the binding of the selective A1 antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) with a Ki value of 4.8 μM. nih.gov The removal of the 2'- and 3'-hydroxyls not only eliminates agonist efficacy but also reduces binding affinity, an effect more pronounced for the A1 receptor than the A2 receptor, resulting in a compound with 20- to 30-fold selectivity for the A1 receptor. d-nb.info
Furthermore, the 2'- and 3'-hydroxyl groups are crucial for the stereoselective recognition of the natural β-anomer of adenosine over the α-anomer at the A1 receptor. d-nb.infonih.gov With the hydroxyl groups absent, the α-anomer of ddCHA showed a comparable affinity to the β-anomer, indicating that these specific hydroxyls are required for the receptor to distinguish between the two forms. d-nb.infonih.gov
| Compound | Activity Profile | Receptor Target | Affinity (Ki) | Key Structural Feature | Source |
|---|---|---|---|---|---|
| This compound (CHA) | Potent full agonist | A1 | - | Contains 2',3'-hydroxyl groups | d-nb.infonih.gov |
| 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) | Pure antagonist | A1-selective | 4.8 µM (vs [3H]DPCPX) | Lacks 2',3'-hydroxyl groups | nih.gov |
| 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) | Antagonist | A1 (functional assay) | 13 µM (vs R-PIA) | Lacks 2',3'-hydroxyl groups | d-nb.infonih.gov |
Development of Radioligands and Pharmacological Tools Based on this compound Scaffold
The high affinity and selectivity of N6-cycloalkyladenosines for the A1 receptor have made them excellent parent structures for the development of pharmacological tools, particularly radioligands for receptor binding assays. nih.gov Tritiated this compound, [3H]CHA, has been widely used as a high-affinity agonist radioligand to label and characterize A1 adenosine receptors in various tissues, including rat brain membranes. nih.govnih.gov
The binding properties of [3H]CHA are distinct, displaying two populations of binding sites with different affinities (KD = 0.4 nM and 4.2 nM) in rat forebrain membranes, which is characteristic of an agonist binding to G protein-coupled receptor states. nih.gov The development of analogs has also led to even more potent and selective radioligands. For example, building on the N6-cycloalkyladenosine scaffold, 2-chloro-N6-cyclopentyladenosine (CCPA) was developed. researchgate.net Its tritiated form, [3H]CCPA, proved to be a superior agonist radioligand with subnanomolar affinity (KD = 0.2 nM) and a remarkable 10,000-fold selectivity for A1 receptors. researchgate.net This tool has been instrumental in characterizing A1 receptors even in tissues with very low receptor densities, such as rat cardiomyocyte membranes. researchgate.net
Beyond A1 receptors, N6-substituted adenosine derivatives have been functionalized to create radioligands for other subtypes. For instance, N6-benzyladenosine derivatives have been iodinated to produce radioligands like N6-(4-amino-3-[125I]iodobenzyl)adenosine ([125I]ABA), which are used to study A3 receptors. ahajournals.org These tools are crucial for screening new compounds and elucidating the physiological and pathological roles of adenosine receptor subtypes.
Methodological Approaches in N6 Cyclohexyladenosine Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the pharmacological characterization of N6-Cyclohexyladenosine, enabling the determination of its affinity and selectivity for adenosine (B11128) receptor subtypes. In these assays, a radiolabeled ligand is incubated with a biological preparation, such as brain membranes, that contains the receptors of interest. The binding of the radioligand is then measured in the presence of increasing concentrations of an unlabeled competing compound, such as CHA.
This competition allows for the calculation of key pharmacological parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the affinity of the unlabeled compound for the receptor. This compound itself, when labeled with tritium ([³H]), has been used as a radioligand to characterize adenosine A1 receptors. tocris.com
Studies have consistently demonstrated the high affinity and selectivity of this compound for the A1 adenosine receptor across various species and tissues. For instance, in rat cortical membranes, CHA exhibits an IC50 value of 2.3 nM for A1 receptors, showing significant selectivity over A2 receptors in rat striatal membranes, where the IC50 is 870 nM. caymanchem.com Other studies have reported dissociation constant (Kd) values of 0.7 nM in bovine brain membranes and 6 nM in guinea pig brain membranes, further confirming its high affinity for the A1 receptor. tocris.comrndsystems.com
| Parameter | Value | Receptor Subtype | Tissue/Membrane Source | Species | Citation |
|---|---|---|---|---|---|
| IC50 | 2.3 nM | A1 | Cortical Membranes | Rat | caymanchem.com |
| IC50 | 870 nM | A2 | Striatal Membranes | Rat | caymanchem.com |
| Kd | 0.7 nM | A1 | Brain Membranes | Bovine | tocris.comrndsystems.com |
| Kd | 6 nM | A1 | Brain Membranes | Guinea Pig | tocris.comrndsystems.com |
Functional Assays in Cellular Systems
The adenosine A1 receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that typically couples to the Gi/o family of G proteins. Activation of these proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). Consequently, measuring the inhibition of adenylyl cyclase activity is a key functional assay to confirm the agonistic properties of compounds like CHA at the A1 receptor.
In a typical assay, cells or membrane preparations are stimulated with an agent that activates adenylyl cyclase, such as forskolin. The assay is then run in the presence of varying concentrations of the A1 receptor agonist. The ability of the agonist to reduce the forskolin-stimulated accumulation of cAMP is measured, often using techniques like radioimmunoassays or enzyme-linked immunosorbent assays (ELISA). Research has demonstrated that the adenylyl cyclase inhibition prompted by this compound can be significantly decreased, which suggests a desensitization of the A1 receptor/adenylyl cyclase pathway. nih.gov
Reporter gene assays are versatile tools used to measure the activation of specific signaling pathways downstream of receptor activation. For this compound, these assays can be used to quantify the activation of transcription factors that are modulated by A1 receptor signaling. Research indicates that CHA enhances the activation of the PI3K/Akt/CREB/BDNF axis. medchemexpress.comnih.gov
The activation of the cAMP response element-binding protein (CREB) is a particularly relevant endpoint. In a CREB reporter gene assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the transcriptional control of a promoter containing multiple copies of the cAMP response element (CRE). nih.govamsbio.com When cells are treated with CHA, the activation of the A1 receptor leads to a signaling cascade that results in the phosphorylation and activation of CREB. nih.gov Activated CREB then binds to the CRE sequences on the reporter plasmid, driving the expression of the reporter gene. bpsbioscience.com The resulting signal (e.g., luminescence) can be quantified and is proportional to the activation of the signaling pathway. This method provides a functional readout of the integrated cellular response to this compound.
Intracellular calcium (Ca²⁺) is a critical second messenger involved in numerous cellular processes. A1 receptor activation can modulate intracellular calcium levels through several mechanisms, including the inhibition of voltage-gated calcium channels or, in some cellular contexts, activation of phospholipase C (PLC), which leads to the release of calcium from intracellular stores.
Calcium signaling assays are employed to monitor these changes in real-time. A common method involves loading cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. nih.govabcam.com Fura-2 is a ratiometric indicator, meaning its fluorescence excitation maximum shifts upon binding to Ca²⁺. abcam.comnih.gov By measuring the ratio of fluorescence emission at a constant wavelength (typically 510 nm) while alternating the excitation wavelength between the Ca²⁺-bound (e.g., 340 nm) and Ca²⁺-free (e.g., 380 nm) peaks, a quantitative measurement of the intracellular calcium concentration can be obtained. nih.govmoleculardevices.com This technique allows researchers to observe the dynamics of calcium mobilization or inhibition in response to the application of this compound, providing insights into its functional effects on cellular calcium homeostasis.
Electrophysiological Techniques
Electrophysiological techniques provide a direct, real-time measurement of ion channel activity and are crucial for understanding how this compound modulates neuronal excitability and cell function. These methods can range from recordings of large populations of neurons to the activity of a single ion channel protein.
One application of these techniques in CHA research has been the use of visual evoked potential (VEP) recording. VEPs are a measure of the electrical response of the brain's visual cortex to a visual stimulus. In studies investigating the effects of CHA on demyelination and remyelination, VEP recordings were used to assess the functional integrity of the optic nerve pathway, demonstrating that CHA treatment could improve electrophysiological outcomes. rndsystems.com
The patch-clamp technique is a more specific method used to study the direct modulation of ion channels by A1 receptor activation. In the whole-cell configuration, an electrode records the sum of ionic currents across the entire cell membrane. This allows for the characterization of how CHA affects voltage-gated channels. For instance, A1 receptor activation is known to inhibit N-type and P/Q-type voltage-gated calcium channels, which would be observed as a reduction in inward calcium currents upon depolarization. Furthermore, A1 receptor activation famously leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in an increased outward potassium current that hyperpolarizes the cell membrane and reduces excitability. nih.gov Recording these changes in potassium currents is a key electrophysiological approach to confirming the functional activity of this compound. nih.govresearchgate.net
Measurement of Visual Evoked Potentials in Demyelination Models
Visual evoked potentials (VEPs) are a critical tool in preclinical research for assessing the functional integrity of the visual pathway, which is often compromised in demyelinating diseases like multiple sclerosis. mq.edu.auresearchgate.net VEPs measure the electrical signals generated by the visual cortex in response to a visual stimulus, providing a quantitative measure of nerve conduction velocity. In the context of this compound research, VEPs are utilized in animal models of demyelination to evaluate the compound's potential to protect against myelin damage and promote remyelination. nih.gov
In a typical experimental setup, demyelination is induced in the optic chiasm of rats using agents like lysolecithin. nih.gov The VEPs are then recorded at various time points post-lesion to monitor the extent of demyelination and any subsequent remyelination. Key parameters analyzed include the latency of the P1 wave (the first positive peak) and the amplitude of the P1-N1 component. An increase in P1 latency is indicative of slowed nerve conduction due to demyelination, while a decrease in latency suggests remyelination. nih.govnih.gov
Studies have shown that treatment with this compound can significantly reduce the extent of demyelination and promote the restoration of myelin, as evidenced by the normalization of VEP latencies and amplitudes. nih.gov For instance, in a rat model of optic chiasm demyelination, CHA administration during the demyelination phase lessened the severity of myelin loss. nih.gov When administered during the remyelination phase, CHA was found to enhance the recovery process. nih.gov These electrophysiological findings are often corroborated with histopathological analysis, such as myelin staining with Luxol fast blue, to visually confirm the changes in myelin integrity. nih.gov
| Experimental Model | Key VEP Parameter | Effect of this compound | Supporting Evidence |
|---|---|---|---|
| Lysolecithin-induced demyelination in rat optic chiasm | P1 Latency | Reduced latency, indicating improved nerve conduction | Electrophysiological recordings nih.gov |
| Lysolecithin-induced demyelination in rat optic chiasm | P1-N1 Amplitude | Restored amplitude, suggesting functional recovery | Electrophysiological recordings nih.gov |
Molecular Biology and Biochemical Techniques
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. In this compound research, RT-qPCR is employed to understand how the compound modulates the genetic machinery of cells. This method involves converting messenger RNA (mRNA) from cells into complementary DNA (cDNA) and then amplifying specific cDNA sequences using a fluorescent probe. The amount of fluorescence is directly proportional to the initial amount of mRNA, allowing for the quantification of gene expression.
This technique is crucial for identifying the molecular pathways affected by CHA. For example, researchers might use RT-qPCR to investigate the expression of genes involved in inflammation, cell survival, or myelination in response to CHA treatment in various cell types or tissues. The selection of stable reference genes is critical for accurate normalization of gene expression data in RT-qPCR analysis. nih.gov
Western blotting and immunohistochemistry are fundamental techniques for studying protein expression and post-translational modifications, such as phosphorylation. nih.gov Western blotting allows for the quantification of specific proteins in a sample by separating them based on size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. This method can reveal changes in the total amount of a protein or its phosphorylated (activated) state in response to this compound.
Immunohistochemistry, on the other hand, provides spatial information about protein expression within tissues. nih.gov By using antibodies tagged with a visible label, researchers can visualize the location and distribution of specific proteins in tissue sections. In the context of CHA research, immunohistochemistry can be used to identify which cell types in a particular brain region express the adenosine A1 receptor or to visualize the effects of CHA on markers of inflammation or myelination. nih.gov For instance, studies have used this technique to show that CHA treatment can reduce the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, in a rat model of Huntington's disease. medchemexpress.com
In vitro Cell Culture Models
Primary cell cultures involve isolating cells directly from living tissue and growing them in a controlled laboratory environment. thermofisher.com This approach provides a model system that closely mimics the in vivo state of the cells. In this compound research, primary cultures of neurons and glial cells (such as astrocytes and oligodendrocytes) are extensively used to dissect the cellular mechanisms of CHA's action. nih.govnih.govaccegen.com
For example, researchers can treat primary neuronal cultures with CHA to study its effects on neuronal survival, neurite outgrowth, and synaptic function. Similarly, primary glial cell cultures are used to investigate the influence of CHA on glial proliferation, differentiation, and the release of inflammatory mediators. fishersci.com Studies on primary cultures have demonstrated that adenosine can be formed intracellularly in both neurons and glia and is then transported out of the cell. nih.gov
Established cell lines are populations of cells that have been adapted to grow indefinitely in culture. These cell lines offer a convenient and reproducible system for studying cellular processes. In the context of this compound research, various cell lines are utilized for specific purposes.
For instance, the human hepatoma cell line Hep 3B is used in liver cancer research. medchemexpress.comnih.govnih.gov Studies have shown that CHA can significantly increase the secretion of Erythropoietin in Hep 3B cells under hypoxic conditions. medchemexpress.com The breast cancer cell line MCF-7 and Chinese Hamster Ovary (CHO) cells are also employed to investigate the effects of CHA on cell proliferation, apoptosis, and receptor signaling pathways. CHO cells, in particular, are often used for expressing and studying specific receptors, such as the adenosine A1 receptor, in a controlled environment.
| Cell Line | Cell Type | Application in this compound Research |
|---|---|---|
| Hep 3B | Human Hepatocellular Carcinoma | Studying effects on erythropoietin secretion in liver cancer models medchemexpress.comnih.govnih.gov |
| MCF-7 | Human Breast Adenocarcinoma | Investigating effects on cell proliferation and apoptosis |
| CHO | Chinese Hamster Ovary | Receptor binding and signaling pathway studies |
In vivo Animal Models
The adenosine A1 receptor agonist, this compound (CHA), has been investigated across a diverse range of preclinical in vivo animal models to elucidate its physiological effects and therapeutic potential. These models are crucial for understanding its mechanisms of action in complex biological systems.
Rodent Models of Neurological Disorders (e.g., Huntington's disease, kindled seizures, demyelination)
CHA has shown significant neuroprotective effects in various rodent models of neurological diseases.
In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a single intrastriatal injection of CHA was found to attenuate neuronal death and improve both cognitive and motor deficits. nih.govcaymanchem.comrndsystems.com This neuroprotective effect is associated with the enhanced activation of the PI3K/Akt/CREB/BDNF signaling pathway. nih.govcaymanchem.comrndsystems.com Furthermore, CHA treatment reduced neuroinflammatory markers such as NFκB p65, TNFα, and iNOS, while also decreasing the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker for astrocyte and microglia activation. caymanchem.com
The anticonvulsant properties of CHA have been demonstrated in kindled seizure models in rats. When microinjected into the CA1 region of the hippocampus, CHA significantly decreased the afterdischarge duration and the duration of stage 5 seizures in amygdala-kindled rats. tocris.com Similarly, in entorhinal cortex-kindled seizures, CHA reduced afterdischarge duration and seizure duration while increasing the latency to more severe seizure stages. nih.gov These findings suggest that the activation of adenosine A1 receptors in the hippocampus plays a crucial role in modulating seizure propagation. tocris.comnih.gov
In a lysolecithin-induced model of demyelination in the rat optic chiasm, intracerebroventricular administration of CHA demonstrated protective effects on myelin and promoted remyelination. adooq.com This was evidenced by both electrophysiological improvements in visual evoked potentials and histopathological analysis showing reduced demyelination and increased remyelination. adooq.com The therapeutic effects are thought to stem from its protective action on myelinating cells and its ability to potentiate endogenous neural progenitors. adooq.com
Table 1: Research Findings of this compound in Rodent Models of Neurological Disorders
| Neurological Disorder Model | Animal | Key Findings | Associated Pathways/Mechanisms |
|---|---|---|---|
| Huntington's Disease (3-NP induced) | Rat | Attenuated neuronal death, improved cognitive and motor function. | Activation of PI3K/Akt/CREB/BDNF pathway; Reduction of NFκB p65, TNFα, iNOS, and GFAP. |
| Kindled Seizures (Amygdala & Entorhinal Cortex) | Rat | Decreased afterdischarge duration and seizure severity. | Activation of adenosine A1 receptors in the hippocampal CA1 region. |
| Demyelination (Lysolecithin induced) | Rat | Protected myelin and induced remyelination. | Protection of myelinating cells and potentiation of neural progenitors. |
Models of Cardiovascular Ischemia-Reperfusion
The cardioprotective effects of CHA have been evaluated in models of myocardial ischemia-reperfusion injury. In a Langendorff-perfused heart model, pharmacologically preconditioning both male and female mouse hearts with CHA prior to ischemia significantly improved functional recovery. targetmol.comnih.gov This protective effect was associated with an increase in the phosphorylation of Akt and eNOS. targetmol.com Furthermore, CHA administration led to a modest increase in protein S-nitrosylation (SNO) in both male and female hearts, suggesting that this post-translational modification plays a role in the observed cardioprotection. targetmol.com
Table 2: Research Findings of this compound in Cardiovascular Ischemia-Reperfusion Models
| Ischemia-Reperfusion Model | Animal | Key Findings | Associated Pathways/Mechanisms |
|---|---|---|---|
| Langendorff-perfused heart | Mouse | Improved functional recovery post-ischemia. | Increased phosphorylation of Akt and eNOS; Increased protein S-nitrosylation. |
Models of Hypothermia Induction
This compound is a potent inducer of hypothermia and a torpor-like state in various animal models, including non-hibernating species like rats and mice. scbt.comresearchgate.net This effect is mediated by the activation of A1 adenosine receptors in the central nervous system. scbt.commedchemexpress.com Studies in Sprague-Dawley rats have shown that CHA can suppress the cold-defense threshold to a very low surface temperature, inhibiting shivering and nonshivering thermogenesis. medchemexpress.com The induction of this hypothermic state has been investigated for its neuroprotective potential, particularly against neuroinflammation. scbt.com In a mouse model of LPS-induced sepsis, CHA-induced hypothermia was shown to mitigate neuroinflammation and preserve the integrity of the blood-brain barrier. scbt.com Research in Arctic Ground Squirrels has revealed a seasonal sensitivity to CHA, where it induces a hibernation-like response in winter but not in summer, highlighting an endogenous modulation of the thermoregulatory systems.
Table 3: Research Findings of this compound in Hypothermia Induction Models
| Hypothermia Model | Animal | Key Findings | Associated Pathways/Mechanisms |
|---|---|---|---|
| Pharmacological Induction | Rat, Mouse | Induces a stable, torpor-like hypothermic state; Suppresses cold-defense mechanisms. | Activation of central A1 adenosine receptors. |
| LPS-induced Sepsis | Mouse | Mitigated neuroinflammation and preserved blood-brain barrier integrity. | Inhibition of pro-inflammatory responses and oxidative stress. |
| Seasonal Hibernation | Arctic Ground Squirrel | Induces hibernation-like state in winter but not summer. | Endogenous seasonal modulation of thermoregulatory systems. |
Models of Inflammatory Pain
The role of adenosine A1 receptor agonists, including related compounds like N6-cyclopentyladenosine (CPA), in pain modulation has been studied in rodent models of inflammatory pain. While direct studies on CHA in specific inflammatory pain models like the carrageenan or formalin tests were not the primary focus of the provided context, the known function of A1 receptor activation points to its potential in this area. Research on CPA, a structurally similar A1 agonist, has shown that its antinociceptive effects in the spinal cord of rats with inflammation are linked to the activation of κ-opioid receptors. This suggests a cross-talk between the adenosine and opioid systems in modulating inflammatory pain. The co-administration of CPA with a κ-opioid receptor agonist resulted in a significantly prolonged antinociceptive effect, indicating a potential therapeutic strategy for chronic inflammatory pain.
Non-Mammalian Models for Comparative Immunology
To explore the immunoregulatory effects of purine (B94841) nucleotides from a comparative perspective, CHA has been studied in non-mammalian models. In the gilthead seabream (Sparus aurata L.), an important species in aquaculture, CHA was found to modulate innate immune responses. High concentrations of CHA significantly decreased the respiratory burst activity and phagocytic capacity of head-kidney leucocytes. In contrast, adenosine itself did not produce significant effects. These findings suggest that the immune cells of teleost fish possess purine nucleotide receptors similar to their mammalian counterparts and that CHA can act as an immunomodulatory agent, specifically down-regulating certain innate immune functions.
Advanced Drug Delivery and Application Techniques in Preclinical Studies
The majority of preclinical research on this compound has utilized conventional methods of administration. These include systemic routes such as intraperitoneal (i.p.) and continuous intravenous (i.v.) infusion, as well as direct central nervous system delivery through intracerebroventricular (i.c.v.), intrastriatal, and intracerebral microinjections. rndsystems.comtocris.comnih.govadooq.comresearchgate.net
These standard techniques have been effective in establishing the pharmacological profile and therapeutic potential of CHA in the aforementioned animal models. For instance, continuous IV infusion coupled with real-time control of surface temperature has been refined to achieve and maintain a precise target core body temperature in rats for extended periods. adooq.comresearchgate.net
However, the exploration of advanced drug delivery systems for CHA in preclinical studies appears to be limited in the current scientific literature. There is a notable absence of research investigating formulations such as nanoparticles, liposomes, or targeted ligand-conjugated systems designed to improve the pharmacokinetic profile, enhance blood-brain barrier penetration, or achieve cell-specific targeting of CHA. One study has explored the use of 2-hydroxypropyl-β-cyclodextrin (HPβCD) as a pharmaceutical excipient. This work focused on the molecular interactions and competitive binding between CHA, HPβCD, and an adenosine receptor antagonist to guide the development of combined drug formulations with improved solubility and compatibility for infusion. While this represents an important formulation insight, it does not fall into the category of advanced targeted delivery systems.
The lack of research into advanced delivery techniques for CHA represents a potential area for future investigation. Such technologies could offer significant advantages by minimizing systemic exposure and potential side effects while maximizing the concentration of the compound at its intended site of action, particularly within the central nervous system.
Intrastriatal Injection
Intrastriatal injection allows for the direct administration of this compound into the striatum, a key component of the basal ganglia involved in motor control and cognitive function. This methodology is particularly valuable for studying the neuroprotective potential of CHA in models of neurodegenerative diseases that affect this brain region.
A significant area of research has been the use of this technique in a rat model of Huntington's disease, induced by the mitochondrial toxin 3-nitropropionic acid (3-NP). In these studies, a single intrastriatal injection of this compound was administered to investigate its effects on neuronal survival and functional outcomes. Research has shown that this direct application of CHA can attenuate the neuronal death typically observed in this model. nih.gov Furthermore, the administration of CHA was found to improve both cognitive and motor deficits that are characteristic of the 3-NP-induced Huntington's-like pathology. nih.gov
The protective effects of intrastriatal CHA are believed to be mediated through the activation of the PI3K/Akt/CREB/BDNF signaling pathway. nih.gov This pathway is crucial for promoting neuronal survival, growth, and synaptic plasticity. By activating this cascade, this compound is thought to counteract the neurotoxic effects of 3-NP. Additionally, CHA has been observed to modulate neuroinflammatory and oxidative stress responses within the striatum. nih.gov Specifically, it has been shown to reduce the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker for astrocyte and microglia activation, which are hallmarks of neuroinflammation. nih.gov
Table 1: Effects of Intrastriatal this compound Injection in a Rat Model of Huntington's Disease
| Parameter | Observation | Proposed Mechanism of Action |
|---|---|---|
| Neuronal Survival | Attenuated neuronal death in the striatum. nih.gov | Activation of the PI3K/Akt/CREB/BDNF signaling pathway. nih.gov |
| Cognitive Function | Improved performance in cognitive tasks. nih.gov | Enhanced neuronal survival and function. nih.gov |
| Motor Function | Ameliorated motor deficits. nih.gov | Protection of striatal neurons involved in motor control. nih.gov |
| Neuroinflammation | Reduced glial fibrillary acidic protein (GFAP) immunoreactivity. nih.gov | Modulation of astrocyte and microglia activation. nih.gov |
| Oxidative Stress | Attenuation of oxidative stress markers. nih.gov | Direct or indirect antioxidant effects. nih.gov |
Intracerebroventricular (ICV) Administration
Intracerebroventricular (ICV) administration involves the injection of a substance directly into the cerebral ventricles, allowing it to bypass the blood-brain barrier and distribute throughout the central nervous system (CNS). This method has been instrumental in exploring the central effects of this compound on various physiological processes, including locomotor activity, thermoregulation, and myelination.
Studies in mice have demonstrated that ICV administration of this compound and other adenosine analogs leads to a dose-dependent decrease in spontaneous locomotor activity. springernature.com This finding suggests a central mechanism for the sedative effects of adenosine receptor agonists. The depressant effects of CHA on locomotor activity can be reversed by the administration of adenosine antagonists, further confirming the role of central adenosine receptors in this response. nih.gov
Another significant effect observed following ICV administration of CHA is the induction of hypothermia. uni-duesseldorf.de Research in mice has shown that central injection of CHA can cause a profound and long-lasting reduction in core body temperature. uni-duesseldorf.dejohnshopkins.edu This thermolytic effect is of interest for its potential therapeutic applications in conditions where controlled hypothermia may be beneficial, such as in the context of stroke or cardiac arrest. nih.gov
Furthermore, ICV delivery of this compound has been investigated in a rat model of demyelination in the optic chiasm. In this model, CHA administration was found to reduce the extent of demyelination and promote the process of remyelination. nih.gov These findings point to a potential role for central adenosine A1 receptor activation in myelin protection and repair.
Table 2: Central Effects of Intracerebroventricular (ICV) this compound Administration
| Physiological Process | Animal Model | Observed Effect |
|---|---|---|
| Locomotor Activity | Mice | Dose-dependent decrease in spontaneous locomotor activity. springernature.com |
| Thermoregulation | Mice | Induction of profound and long-lasting hypothermia. uni-duesseldorf.dejohnshopkins.edu |
| Myelination | Rats (optic chiasm demyelination model) | Reduced demyelination and promotion of remyelination. nih.gov |
Intramyocardial Infusion for Localized Effects
While direct intramyocardial injection of this compound is not extensively documented, the localized effects of this compound on the heart have been studied using ex vivo heart perfusion models, such as the Langendorff-perfused heart. This technique involves isolating the heart and perfusing it with a nutrient-rich solution through the aorta, allowing for the direct assessment of a substance's effect on myocardial function, independent of systemic influences.
In a Langendorff-perfused mouse heart model of ischemia-reperfusion injury, the administration of this compound prior to the ischemic event demonstrated significant cardioprotective effects. nih.govnih.gov Specifically, hearts preconditioned with CHA showed a significant improvement in functional recovery following the ischemic period. nih.govnih.gov This was observed in both male and female hearts, suggesting a broadly applicable protective mechanism. nih.govnih.gov
The improved functional recovery is attributed to the activation of adenosine A1 receptors in the myocardium. Mechanistically, CHA administration was found to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key signaling molecules in cell survival and vasodilation pathways. nih.govnih.gov Furthermore, CHA perfusion led to a modest increase in protein S-nitrosylation (SNO) levels in the heart. nih.govnih.gov Protein SNO is a post-translational modification that can modulate protein function and is implicated in cardioprotective signaling cascades.
These findings from ex vivo perfusion models provide strong evidence for the direct cardioprotective effects of this compound on the myocardium and suggest that localized delivery could be a viable strategy to mitigate ischemia-reperfusion injury.
Table 3: Cardioprotective Effects of this compound in a Langendorff-Perfused Heart Model
| Parameter | Sex | Baseline (% of pre-ischemic function) | With CHA Preconditioning (% of pre-ischemic function) |
|---|---|---|---|
| Functional Recovery | Male | 37.5 ± 3.4% nih.govnih.gov | 55.3 ± 3.2% nih.govnih.gov |
| Female | 61.4 ± 5.7% nih.govnih.gov | 76.0 ± 6.2% nih.govnih.gov |
Future Directions in N6 Cyclohexyladenosine Research
Exploration of Novel Mechanisms and Targets Beyond Canonical Adenosine (B11128) Receptors
Future investigations are poised to move beyond the well-established agonism of CHA at A1 adenosine receptors. Research is beginning to uncover more complex interactions and signaling cascades that suggest CHA's effects may not be exclusively mediated by direct receptor activation.
One area of interest is the potential for allosteric modulation. For instance, the 2-amino-3-benzoylthiophene derivative PD 81,723 has been shown to potentiate the A1 receptor-mediated actions of adenosine and its analogs. nih.gov Intriguingly, it does so not by altering adenosine levels but by increasing the binding affinity of agonists like CHA to the A1 receptor. nih.gov PD 81,723 was found to significantly increase the specific binding of radiolabeled CHA to A1 receptors in brain and atrial membranes and to increase the fraction of receptors in a high-affinity state. nih.gov This suggests a novel mechanism where CHA's effects can be amplified by other molecules, opening a new avenue for therapeutic potentiation.
Future research will likely focus on identifying other potential non-canonical targets and partner proteins that interact with A1 receptors upon CHA binding, leading to a more comprehensive understanding of its mechanism of action.
Development of More Selective or Efficacious Analogs for Specific Research Applications
The development of novel analogs based on the N6-cyclohexyladenosine scaffold is a critical future direction. While CHA is a powerful research tool, the synthesis of derivatives with altered properties—such as enhanced selectivity, different efficacy (e.g., partial agonists or antagonists), or improved pharmacokinetic profiles—is essential for dissecting specific biological questions.
Research into modifying the ribose moiety of CHA has yielded interesting results. The synthesis of 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA), for example, resulted in a molecule that lost its agonist activity at A1 receptors. d-nb.info Instead, ddCHA acts as an antagonist, competing with other agonists and highlighting the crucial role of the 2'- and 3'-hydroxy groups for agonist activity. d-nb.info
Similarly, the creation of 1-deaza analogs, where the N1 nitrogen of the purine (B94841) ring is replaced with a carbon atom, has been explored to modulate receptor affinity and selectivity. acs.org These structural modifications provide chemical tools to probe the specific requirements of receptor-ligand interactions. The development of such analogs allows researchers to distinguish between the effects of receptor activation and mere receptor binding, or to target specific receptor subtypes with greater precision.
Future work will likely involve computational modeling and medicinal chemistry approaches to design CHA analogs tailored for specific applications, such as targeting A1 receptors in particular tissues or developing compounds with a desired duration of action for in vivo studies.
Integration with Advanced Omics Technologies to Elucidate Comprehensive Biological Pathways
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to view the global biological effects of this compound. frontiersin.org Moving beyond single-pathway analysis, these technologies can provide a holistic view of the cellular and systemic changes induced by CHA.
Integrating CHA studies with omics can reveal the full network of genes, proteins, and metabolites that are modulated following A1 receptor activation. For example, a transcriptomic analysis of cells or tissues treated with CHA could identify novel downstream gene targets. A proteomic approach could uncover changes in protein expression or post-translational modifications, such as the phosphorylation cascades involved in CHA's neuroprotective effects. researchgate.netnih.gov Metabolomics could detail the shifts in cellular energy and metabolic pathways, which is particularly relevant given adenosine's role as a metabolic regulator. escholarship.org
Future studies are expected to combine these multi-omics approaches to build comprehensive models of CHA's action. frontiersin.org This will be particularly valuable in understanding its therapeutic potential in complex multifactorial diseases, providing a systems-level perspective on its mechanism of action and potentially uncovering novel biomarkers of its activity. frontiersin.orgfrontiersin.org
Elucidation of Cell-Type Specificity and Spatiotemporal Dynamics of Action in vivo
A significant frontier in CHA research is to understand its effects with greater precision in a living organism. This involves mapping out which specific cell types are responsible for its observed physiological effects and understanding the timing and duration of these effects in different tissues.
Research has already shown that CHA has distinct effects in different biological contexts. For example, it has been shown to promote the remyelination of neurons by acting on oligodendrocyte precursor cells in models of demyelinating diseases. researchgate.netnih.gov In models of Huntington's disease, its neuroprotective effects are linked to its action on neurons in the striatum. researchgate.netnih.gov In the kidney, CHA has been shown to inhibit cAMP production in human glomeruli, indicating a specific role in renal function. nih.gov
Future studies will need to employ advanced techniques like single-cell RNA sequencing after CHA administration, or the use of cell-type-specific A1 receptor knockout models, to pinpoint the exact cellular players mediating its effects. Furthermore, advanced in vivo imaging techniques could be used to track the spatiotemporal dynamics of CHA's engagement with A1 receptors and the subsequent downstream signaling events in real-time. This level of detail is crucial for translating the findings from preclinical models to potential therapeutic strategies.
Contribution to the Understanding of Adenosine Signaling in Health and Disease Pathogenesis
Research on this compound will continue to be a cornerstone in understanding the broader role of the adenosinergic system in maintaining health and driving disease. dntb.gov.ua As a selective A1 agonist, CHA allows researchers to isolate and study the specific contributions of this receptor subtype to various biological processes.
Studies using CHA have provided critical insights into the pathogenesis of several diseases.
Neurodegenerative Diseases : In a rat model of Huntington's disease, CHA attenuated neuronal death and motor deficits by activating the PI3K/Akt/CREB/BDNF pathway and reducing neuroinflammation and oxidative stress. researchgate.netnih.gov
Demyelinating Diseases : In models relevant to multiple sclerosis, CHA has been shown not only to protect existing myelin but also to promote the differentiation of oligodendrocyte progenitors to induce remyelination. researchgate.netnih.gov
Cardiovascular Disease : In ischemia-reperfusion injury models, pretreatment with CHA improves the functional recovery of the heart, highlighting the cardioprotective role of A1 receptor activation. frontiersin.orgtocris.comrndsystems.com
Neuroinflammation : CHA has been shown to induce a torpor-like state of hypothermia that protects against lipopolysaccharide (LPS)-induced neuroinflammation, primarily by reducing the permeability of the blood-brain barrier. mdpi.com
The findings from these and other studies using CHA are instrumental in building a comprehensive picture of how adenosine signaling, particularly through the A1 receptor, modulates cellular function in response to stress, injury, and inflammation. Future research with CHA and its analogs will undoubtedly continue to uncover fundamental principles of adenosine biology, paving the way for new therapeutic concepts for a wide range of diseases.
Q & A
Q. What is the mechanism of action of CHA in inducing hypothermia, and how does its adenosine receptor selectivity influence experimental outcomes?
CHA acts as a selective A1 adenosine receptor (A1AR) agonist (EC50 = 8.2 nM) to suppress thermogenesis and mimic hibernation-like states. Its binding to A1ARs in brain regions like the hippocampus, thalamus, and cerebellum inhibits neuronal activity, reducing metabolic demand and enabling controlled hypothermia . Preclinical models (rats, swine) demonstrate that CHA’s receptor specificity minimizes off-target effects compared to non-selective adenosine agonists, making it ideal for studying neuroprotective hypothermia .
Q. What experimental models and parameters are critical for studying CHA’s thermolytic effects?
Key models include:
- Rodents : Sprague-Dawley rats with arterial/venous catheters and telemetry for continuous core temperature (Tb), brain temperature (Tbrain), and ECG monitoring .
- Swine : Anesthetized swine for shivering suppression studies .
Critical parameters: - Dosing : 0.25 mg/(kg·h) IV infusion combined with conductive cooling (surface temperature: 31.6°C ±0.5°C) .
- Physiological monitoring : Heart rate, blood gases (pH, pCO2), electrolytes (K+, Na+) to mitigate hypokalemia and hyperglycemia during cooling .
Q. What standardized protocols exist for CHA administration in preclinical hypothermia studies?
Optimal protocols involve:
- Continuous IV infusion : 0.25 mg/(kg·h) to maintain stable plasma concentrations .
- Dynamic surface temperature control : Adjusting cage surface temperature (±0.5°C) to prevent overcooling and maintain Tb at 32–34°C for 24 hours .
- Rewarming : Gradual increase (1°C/h) until Tb >36.5°C to avoid rebound hyperthermia .
Advanced Research Questions
Q. How can researchers address individual variability in CHA response during experimental design?
Early studies using variable dosing (0.5–1.0 mg/kg IP) led to resistance and inconsistent Tb control. A fixed IV dose (0.25 mg/(kg·h)) with real-time surface temperature adjustments prevents overdosing and maintains target Tb (±0.3°C) in 100% of rats . Parallel monitoring of heart rate (baseline: 362 ±9 bpm; post-CHA: 89 ±4 bpm) and blood gases ensures individualized physiological adjustments .
Q. What methodological strategies reconcile discrepancies between brain (Tbrain) and core body (Tb) temperature measurements in CHA studies?
Tbrain and Tb show a strong linear correlation (r = 0.98, p<0.001) during CHA-induced hypothermia, but the regression equation (Tbrain = −0.44–0.68 + 0.98–0.02·Tb) should not extrapolate beyond observed Tb ranges (33–37°C) . High-resolution sampling (1-min intervals) captures Tbrain lagging Tb by 60 seconds, requiring synchronized data collection to avoid misinterpretation .
Q. How do CHA-induced physiological changes inform safety protocols in prolonged hypothermia experiments?
| Parameter | Baseline | Post-CHA (24h) | Mitigation Strategy |
|---|---|---|---|
| Heart rate | 362 ±9 bpm | 89 ±4 bpm | ECG monitoring for arrhythmias |
| Blood glucose | Normoglycemic | Transient ↑ | Insulin titration if >180 mg/dL |
| Serum potassium | 4.2–4.5 mM | ↓3.5 mM | Supplementation to prevent arrhythmias |
Q. How does CHA compare to other A1AR agonists (e.g., CPA, CCPA) in efficacy and side-effect profiles?
CHA’s longer half-life and higher blood-brain barrier permeability make it superior for sustained hypothermia vs. CPA (shorter duration) or CCPA (higher arrhythmia risk). In rats, CHA maintained Tb at 33.2°C ±0.3°C for 24h without fatalities, while CPA required hourly dosing .
Methodological Considerations
- Contradiction Analysis : The y-intercept in Tbrain-Tb regression models should not be overinterpreted, as it lies outside experimentally observed ranges .
- Data Reproducibility : Detailed protocols for telemetry calibration, surface temperature algorithms, and blood gas normalization are essential .
- Ethical Compliance : Adhere to ARRIVE guidelines for hemodynamic monitoring and electrolyte management during hypothermia .
For further experimental details, refer to Drew et al. (2017) and Bailey et al. (2017) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
